molecular formula C7H5ClN2O B178100 2-(Chloromethyl)oxazolo[4,5-b]pyridine CAS No. 110704-34-2

2-(Chloromethyl)oxazolo[4,5-b]pyridine

Cat. No. B178100
M. Wt: 168.58 g/mol
InChI Key: MUBURDYXGKXMFA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 . It is a white to brown solid .


Molecular Structure Analysis

The InChI code for 2-(Chloromethyl)oxazolo[4,5-b]pyridine is 1S/C7H5ClN2O/c8-4-6-10-7-5(11-6)2-1-3-9-7/h1-3H,4H2 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-(Chloromethyl)oxazolo[4,5-b]pyridine has a melting point of 115-118 °C and a predicted boiling point of 252.5±20.0 °C . Its predicted density is 1.399±0.06 g/cm3 . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

“2-(Chloromethyl)oxazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C7H5ClN2O . It’s a white to brown solid with a molecular weight of 168.58 . It’s used in scientific research, particularly in the field of medicinal chemistry .

Fused pyridine derivatives, such as “2-(Chloromethyl)oxazolo[4,5-b]pyridine”, are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . Apart from these, it is also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

  • Antiviral and Anticancer Applications

    • Fused pyridine derivatives are structurally similar to DNA bases such as adenine and guanine, which is a key factor in their effectiveness as antiviral and anticancer drugs .
  • Antituberculosis, Antibacterial, Antifungal, Anti-inflammatory, and Antimalarial Activities

    • These compounds are also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
  • Improvement of Solubility, Polarity, Lipophilicity, and Hydrogen Bonding Capacity

    • Another advantage of these group of compounds is their positive contribution to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .
  • Depressant, Tranquilizing, Anticonvulsant, and Cardiovascular Activities

    • 1,2,3-Triazolo[4,5-b]pyridine and 1,2,3-triazolo[4,5-c]pyridine derivatives were reported possessing depressant, tranquilizing, anticonvulsant, and cardiovascular activities .
  • Treatment of Depression

    • An antidepressant drug Trazodone, 1,2,4-triazolo[4,3- a ]pyridine derivative, was first reported in 1968 and has been used commonly for the treatment of depression .
  • Furopyridines

    • Furopyridine synthesis was firstly reported almost a century ago . Since furopyridines are isosteres of benzofuran and indole cores, they are frequently encountered in the chemical structure of compounds possessing various bioactivities such as antihypertensive and antimicrobial . One of the first studies on furopyridine derivatives focused on anti-inflammatory, anti-aggregation, and anticoagulant activities . Sato et al. reported tetrahydrofuro [3,4-b]pyridine derivatives with coronary vasodilating activity . Garay et al. examined the effect of furopyridines on the stimulation of K + movement across human red cells membrane . On the other hand, cicletanine, a diuretic drug bearing furopyridine scaffold, used in the treatment of hypertension, also is a competitive histamine antagonist .
  • Thienopyridines

    • Thienopyridines are another group of fused pyridine derivatives. They are used as platelet aggregation inhibitors to decrease the risk of heart disease .
  • Pyrrolopyridines

    • Pyrrolopyridines are used in the development of kinase inhibitors, which have applications in cancer treatment .
  • Oxadiazolopyridines

    • Oxadiazolopyridines have been studied for their potential use in the treatment of neurological disorders .
  • Imidazopyridines

    • Imidazopyridines are used in the development of drugs for insomnia and other sleep disorders .
  • Pyrazolopyridines

    • Pyrazolopyridines have been studied for their potential use as anti-inflammatory agents .

Safety And Hazards

The compound is classified as acutely toxic if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include wearing protective gloves, clothing, and eye protection, and seeking immediate medical attention if the compound is swallowed .

properties

IUPAC Name

2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-6-10-7-5(11-6)2-1-3-9-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBURDYXGKXMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377504
Record name 2-(Chloromethyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)oxazolo[4,5-b]pyridine

CAS RN

110704-34-2
Record name 2-(Chloromethyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The commercially available 2-amino-3-hydroxypyridine (5.0 g) and diglyme (30 ml) were heated at 125° C. to obtain a solution. To this solution was added 2-chloro-1,1,1-triethoxyethane (9.9 g) and the mixture was held at 125° for 1 hour. The solution was cooled to room temperature and then decanted to remove a black byproduct residue. The filtrate was diluted with water (50 ml) and the resulting yellow precipitate was collected (1.5 g). A small sample was crystallized from isopropanol (m.p. 115°-118° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Amino-3-pyridinol (1.1 g, Chemical Abstracts #16867-03-1) and chloromethyltrimethylorthoformate (2.27 g) were combined in diglyme (in 21 mL) and heated at 80° C. for 6 hours. The mixture was treated with p-toluenesulfonic acid hydrate (4 mg) and heated at 80° C. for an additional 48 hours. The mixture was allowed to cool to room temperature and diluted with chloroform (40 mL) and ethanol (10 mL). The mixture was filtered and the filtrate concentrated under reduced pressure. The residue was dissolved in methanol and filtered again. The resulting filtrate was concentrated under reduced pressure to provide the title compound and then dissolved in acetonitrile (35 mL) and used as a solution in the next step. 1H NMR (CDCl3, 300 MHz) δ 4.82 (2H, s), 7.38 (dd, 1H, J=8.7, 5.4 Hz), 7.89 (dd, 1H, J=8.7, 1.5 Hz), 8.62 (dd, 1H, J=5.4, 1.5 Hz). MS (DCI/NH3) m/z 169 (M+H)+.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
chloromethyltrimethylorthoformate
Quantity
2.27 g
Type
reactant
Reaction Step Two
Quantity
4 mg
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
21 mL
Type
solvent
Reaction Step Five

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